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Compound of Interest

Compound Name: Guanidine, benzylamino-

Cat. No.: B15472400

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of benzylamino-guanidine derivatives against standard compounds,
supported by experimental data and detailed protocols. The information is intended to facilitate
the evaluation of this promising class of compounds for various therapeutic applications.

Benzylamino-guanidine derivatives have emerged as a versatile scaffold in medicinal
chemistry, demonstrating a range of biological activities. This guide focuses on their potential
as antimicrobial agents and their interactions with specific G-protein coupled receptors
(GPCRs), providing a framework for their comparative evaluation.

Antimicrobial Activity

Benzylamino-guanidine derivatives have shown significant promise as antibacterial agents.
Their mechanism of action is an area of active investigation, with evidence suggesting that they
may disrupt the bacterial cell membrane and interfere with essential cellular processes. This
section compares the in vitro antibacterial activity of representative benzylamino-guanidine
derivatives against standard antibiotics.

Data Presentation: Minimum Inhibitory Concentration
(MIC)
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The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected
benzylamino-guanidine derivatives compared to standard antibiotics against common Gram-
positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. Lower
MIC values indicate greater potency.

S. aureus MIC

Compound Type Compound E. coli MIC (pg/mL)
(ng/mL)
3-[2-chloro-3-
Benzylamino- (trifluoromethyl)]-
. . 0.5[1][2] 1[1][2]
guanidine benzyloxy derivative
(9m)
3-(4-trifluoromethyl)-
benzyloxy derivative 12] 16[2]
(10d)
Standard Antibiotics Ampicillin 0.25-2 2-8
Ciprofloxacin 0.12-1 0.008 - 0.06
Vancomycin 05-2 Not applicable

Note: MIC values for standard antibiotics are typical ranges and can vary depending on the
specific strain and testing conditions.

Receptor Binding Affinity

Certain benzylamino-guanidine derivatives have been identified as ligands for histamine and
muscarinic receptors, suggesting their potential for development as therapeutics targeting the
central nervous system and other tissues. This section compares the binding affinities of these
derivatives to standard receptor ligands.

Data Presentation: Binding Affinity (Ki)

The following table presents the inhibitory constant (Ki) values of representative guanidine
derivatives at human histamine H3 (hH3R), muscarinic M2 (hM2R), and muscarinic M4 (hM4R)
receptors, compared to standard ligands. Lower Ki values indicate a higher binding affinity.
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Compound

Compound hH3R Ki (nM)
Type

hM2R Ki (hnM)  hM4R Ki (nM)

Guanidine
o ADS1017 158
Derivative

37[3] 683]

ADS10227 5888 2.8[3]

5.1[3]

Standard
] Clozapine -
Ligands

N-
[3H]Methylscopol - -

amine

[3H]-Na-
Methylhistamine

Note: Ki values are indicative of the compound's affinity

for the receptor. The standard ligands

listed are commonly used radioligands or reference compounds in these assays.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key

experiments cited in this guide are provided below.

Broth Microdilution MIC Assay

This assay determines the minimum concentration of a compound that inhibits the visible

growth of a microorganism.

Materials:

96-well microtiter plates

Bacterial strains (S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

Test compounds and standard antibiotics
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e Spectrophotometer
Procedure:

o Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the
overnight culture to achieve a standardized inoculum of approximately 5 x 10"5 colony-
forming units (CFU)/mL.

o Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds and
standard antibiotics in MHB directly in the 96-well plates.

 Inoculation: Add the standardized bacterial inoculum to each well containing the serially
diluted compounds. Include a growth control (no compound) and a sterility control (no
bacteria).

e Incubation: Incubate the plates at 37°C for 18-24 hours.

o Determination of MIC: The MIC is the lowest concentration of the compound at which there is
no visible turbidity (bacterial growth).[4][5][6][7][8]

Bacterial Membrane Permeability Assay (Propidium
lodide Uptake)

This assay assesses the ability of a compound to disrupt the bacterial cytoplasmic membrane,
allowing the influx of the fluorescent dye propidium iodide (PI).

Materials:

e Bacterial strains

Phosphate-buffered saline (PBS)

Test compounds

Propidium lodide (PI) solution

Fluorometer or fluorescence microscope
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Procedure:

Bacterial Preparation: Harvest bacterial cells in the mid-logarithmic growth phase, wash, and
resuspend in PBS to a defined optical density.

e Compound Treatment: Incubate the bacterial suspension with various concentrations of the
test compound at 37°C for a specified time (e.g., 30 minutes).[9]

« PI Staining: Add PI to the bacterial suspensions and incubate in the dark for a short period
(e.g., 10-15 minutes).[9]

o Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or
visualize the stained cells using a fluorescence microscope. An increase in fluorescence
indicates membrane permeabilization.[9][10][11][12][13]

Intracellular ATP Measurement Assay

This assay quantifies the intracellular ATP levels in bacteria, which can be affected by
compounds that disrupt cellular energy metabolism.

Materials:

Bacterial strains

Test compounds

ATP assay kit (containing lysis buffer and luciferase/luciferin reagent)

Luminometer

Procedure:
o Bacterial Treatment: Treat bacterial cultures with the test compound for a defined period.

o Cell Lysis: Lyse the bacterial cells using the provided lysis buffer to release intracellular ATP.
[14]
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e Luminescence Reaction: Add the luciferase/luciferin reagent to the cell lysate. The luciferase
enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

o Measurement: Measure the luminescence using a luminometer. The light intensity is directly
proportional to the ATP concentration.[15][16]

Radioligand Displacement Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its
ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

o Cell membranes expressing the target receptor (e.g., hH3R, hM2R, hM4R)

o Radiolabeled ligand (e.qg., [3H]-Na-Methylhistamine, N-[3H]Methylscopolamine)
e Test compounds

o Assay buffer

o Glass fiber filters

 Scintillation counter

Procedure:

 Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand
and varying concentrations of the test compound in the assay buffer.

« Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the
bound from the free radioligand. The membranes with the bound radioligand are trapped on
the filter.

o Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.
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o Data Analysis: The concentration of the test compound that displaces 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50
using the Cheng-Prusoff equation.[17][18][19][20]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of

benzylamino-guanidine derivatives.
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Caption: Proposed antibacterial mechanism of action.
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Caption: Broth microdilution MIC assay workflow.
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Caption: Principle of radioligand displacement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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